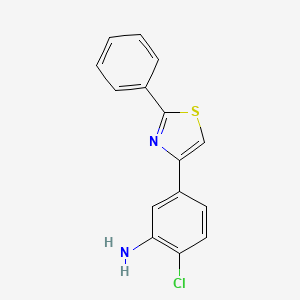

2-Chloro-5-(2-phenylthiazol-4-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11ClN2S |

|---|---|

Molecular Weight |

286.8 g/mol |

IUPAC Name |

2-chloro-5-(2-phenyl-1,3-thiazol-4-yl)aniline |

InChI |

InChI=1S/C15H11ClN2S/c16-12-7-6-11(8-13(12)17)14-9-19-15(18-14)10-4-2-1-3-5-10/h1-9H,17H2 |

InChI Key |

IKPRKIBUVAQURI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 5 2 Phenylthiazol 4 Yl Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 2-Chloro-5-(2-phenylthiazol-4-yl)aniline is substituted with two groups that exert significant influence on its reactivity towards aromatic substitution: the strongly activating, ortho-, para-directing amino (-NH2) group and the deactivating, ortho-, para-directing chloro (-Cl) group.

Electrophilic Aromatic Substitution (EAS): The amino group is one of the most powerful activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it. libretexts.org Conversely, the chlorine atom is a deactivating group due to its inductive electron withdrawal, yet it also directs ortho- and para-. In this specific molecule, the positions on the aniline ring are C-1 (with -NH2), C-2 (with -Cl), and C-5 (with the 2-phenylthiazol-4-yl group). The available positions for substitution are C-3, C-4, and C-6.

The directing effects of the substituents can be summarized as follows:

Amino group (-NH2 at C-1): Strongly directs electrophiles to C-2 (blocked), C-4, and C-6.

Chloro group (-Cl at C-2): Weakly directs electrophiles to C-1 (blocked), C-3, and C-5 (blocked).

Considering these effects, the most likely positions for electrophilic attack are C-4 and C-6, which are activated by the potent amino group. The C-3 position is only activated by the chloro group and deactivated by the amino group's inductive effect, making it a less favorable site. Reactions such as nitration, halogenation, and sulfonation would be expected to yield primarily a mixture of 4- and 6-substituted products. libretexts.org It is important to note that the high reactivity of the aniline ring can lead to over-reaction, such as polyhalogenation, and oxidative side reactions under harsh conditions (e.g., direct nitration). libretexts.org To control the reaction, the amino group can be temporarily protected by acetylation to form an acetanilide, which moderates its activating effect. libretexts.org

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the aniline ring is generally challenging because the ring is electron-rich, making it a poor electrophile. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group. lookchem.com In this compound, the aniline ring lacks strong activation for NAS.

However, the chlorine atom can potentially be displaced by a strong nucleophile under forcing conditions (high temperature and pressure). While the amino group is deactivating for NAS, studies on simple chloroanilines have shown that displacement of the chlorine is possible with potent nucleophiles like thiolates in polar aprotic solvents at high temperatures. lookchem.com Therefore, reactions with nucleophiles such as alkoxides or amines would likely require harsh conditions or metal catalysis to proceed at a significant rate.

Reactions Involving the Thiazole (B1198619) Heterocycle

The 2-phenylthiazole (B155284) moiety possesses its own distinct reactivity profile, influenced by the nitrogen and sulfur heteroatoms.

Reactivity at the Thiazole Nitrogen and Sulfur Atoms

The nitrogen atom in the thiazole ring is basic and can act as a nucleophile. It is susceptible to reactions with electrophiles, most notably alkylation, leading to the formation of quaternary thiazolium salts. The lone pair of electrons on the nitrogen is available for bond formation with agents like alkyl halides or sulfates.

The sulfur atom in the thiazole ring is generally considered to be unreactive towards most electrophiles and nucleophiles. Its electrons are part of the aromatic system, and it does not readily undergo oxidation or alkylation under standard conditions.

Substitution Reactions on the Thiazole Carbon Atoms (C-2, C-4, C-5)

The carbon atoms of the thiazole ring exhibit varied reactivity towards substitution. The ring is generally electron-deficient and thus resistant to electrophilic attack compared to benzene (B151609).

Reactivity at C-2: The C-2 position is the most electron-deficient carbon in the thiazole ring, making it susceptible to nucleophilic attack, especially if a good leaving group were present. However, in this molecule, C-2 is substituted with a stable phenyl group, which is not a leaving group. Therefore, direct nucleophilic substitution at C-2 is not a viable reaction pathway.

Reactivity at C-4: This position is already substituted with the 2-chloro-5-aminophenyl group and is thus blocked from further substitution.

Functional Group Transformations and Derivatization of the Amino Group

The primary amino group is a versatile functional handle for a wide range of derivatization reactions.

Amidation and Sulfonamidation Reactions

The nucleophilic amino group readily reacts with acylating and sulfonylating agents to form stable amides and sulfonamides, respectively. These reactions are among the most common derivatizations for anilines.

Amidation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-aryl amides. pearson.comchegg.com Alternatively, direct condensation with carboxylic acids can be achieved using coupling agents. This transformation is useful for protecting the amino group or for introducing new functionalities into the molecule. hud.ac.uk

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base produces sulfonamides. This reaction is robust and provides access to a class of compounds with significant applications in medicinal chemistry. google.comnih.gov

| Transformation | Reagent | Solvent | Base | Typical Conditions |

|---|---|---|---|---|

| Amidation | Acetyl Chloride | Dichloromethane (DCM) | Pyridine | 0°C to Room Temp |

| Amidation | Benzoyl Chloride | Tetrahydrofuran (THF) | Triethylamine (TEA) | 0°C to Room Temp |

| Amidation | Acetic Anhydride | Acetic Acid | Sodium Acetate | Room Temp to Reflux |

| Sulfonamidation | Tosyl Chloride | Pyridine | Pyridine (solvent and base) | Room Temp |

| Sulfonamidation | Mesyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0°C to Room Temp |

Diazotization and Azo Coupling Reactions

The primary aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate for further transformations.

Diazotization: The reaction of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl or H2SO4) at low temperatures (0–5 °C) yields the corresponding aryldiazonium salt. google.comacs.org These salts are generally unstable and are used immediately in subsequent reactions. google.com

Azo Coupling: The resulting diazonium salt is an electrophile and can react with electron-rich aromatic compounds (the coupling component), such as phenols or anilines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. wikipedia.org The coupling reaction's efficiency and the position of substitution on the coupling partner are highly dependent on the pH of the reaction medium. wikipedia.orgresearchgate.net For example, coupling with phenols is typically carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic solutions. wikipedia.org This strategy allows for the synthesis of a diverse library of azo dyes.

| Step | Reagents | Coupling Partner Example | Product Class |

|---|---|---|---|

| 1. Diazotization | NaNO₂, HCl(aq) | Phenol | Azo Dye (Hydroxyazoarene) |

| 2. Azo Coupling | Diazonium Salt (from Step 1) | ||

| 1. Diazotization | NaNO₂, H₂SO₄(aq) | N,N-Dimethylaniline | Azo Dye (Aminoazoarene) |

| 2. Azo Coupling | Diazonium Salt (from Step 1) | ||

| 1. Diazotization | NaNO₂, HCl(aq) | β-Naphthol | Azo Dye (Naphthol Derivative) |

| 2. Azo Coupling | Diazonium Salt (from Step 1) |

Formation of Schiff Bases and Imines

The primary amine group (-NH₂) of this compound is a key reactive site for the formation of imines, commonly known as Schiff bases. advancechemjournal.comijapbc.com This reaction typically involves the condensation of the primary amine with an aldehyde or a ketone, usually under acidic catalysis. orientjchem.orgredalyc.org The process begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. researchgate.net Subsequent dehydration yields the stable C=N double bond characteristic of an imine. researchgate.net

This transformation is highly versatile, allowing for the introduction of a wide array of substituents depending on the carbonyl compound used. organic-chemistry.org The reaction conditions are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol (B145695) with a catalytic amount of acid, such as glacial acetic acid. advancechemjournal.comorientjchem.org The formation of these Schiff bases is significant as it introduces the azomethine group (-C=N-), which can be a crucial pharmacophore in medicinal chemistry and a versatile synthetic intermediate. advancechemjournal.comijapbc.com

| Reactant (Aldehyde/Ketone) | Product (Schiff Base/Imine) Name | Potential Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-2-chloro-5-(2-phenylthiazol-4-yl)aniline | Ethanol, cat. Acetic Acid, Reflux |

| 4-Methoxybenzaldehyde | (E)-2-Chloro-N-(4-methoxybenzylidene)-5-(2-phenylthiazol-4-yl)aniline | Ethanol, cat. Acetic Acid, Reflux |

| Acetone | 2-Chloro-N-(propan-2-ylidene)-5-(2-phenylthiazol-4-yl)aniline | Methanol, Reflux |

| Cyclohexanone | (E)-2-Chloro-N-cyclohexylidene-5-(2-phenylthiazol-4-yl)aniline | Toluene, Dean-Stark, Reflux |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The chloro-substituent on the aniline ring of this compound, while generally less reactive than bromo or iodo substituents, can participate in such reactions, typically requiring more active catalyst systems. nih.govresearchgate.net These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. rsc.org

Suzuki Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.govnih.govmdpi.com For a substrate like this compound, this reaction would involve coupling the chloro-substituted carbon with various aryl or vinyl boronic acids or esters. nih.gov The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or those derived from bulky, electron-rich phosphine (B1218219) ligands, and a base like K₂CO₃ or Cs₂CO₃ to facilitate the catalytic cycle. researchgate.netnih.gov This method allows for the direct extension of the aromatic system.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction, often co-catalyzed by a copper(I) salt, is the most reliable method for synthesizing arylalkynes. mdpi.comnih.gov Applying this to this compound would enable the introduction of an alkynyl substituent at the position of the chlorine atom. beilstein-journals.org The reaction is typically carried out in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine), which also serves as the solvent. wikipedia.orgmdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a valuable method for C-C bond formation and vinylation of aromatic rings. doi.org In the context of this compound, the Heck reaction could be used to introduce vinyl groups, such as styrene (B11656) or acrylates, onto the benzene ring. The reaction typically employs a palladium catalyst, a base (e.g., K₃PO₄, Na₂CO₃), and is often performed at elevated temperatures. doi.org

| Coupling Reaction | Typical Catalyst | Coupling Partner | Base | Product Type |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/Vinyl Boronic Acid | K₂CO₃, Cs₂CO₃ | Biaryl or Aryl-alkene derivative |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | Et₃N, Piperidine | Aryl-alkyne derivative |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkene (e.g., Styrene) | K₃PO₄, Et₃N | Aryl-alkene derivative |

The structure of this compound contains multiple heteroatoms with lone pairs of electrons, specifically the nitrogen atoms of the aniline and thiazole moieties, which can act as coordination sites for metal ions. This characteristic makes the molecule and its derivatives potential candidates for use as ligands in coordination chemistry. nih.govthieme-connect.de The ability of N-aryl compounds to form stable complexes with transition metals can facilitate cyclization and functionalization reactions. rsc.org

The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. doi.org Derivatives of this compound, particularly Schiff bases formed from the aniline group, can act as bidentate or multidentate ligands. For instance, a Schiff base derived from salicylaldehyde (B1680747) would introduce a hydroxyl group ortho to the imine, creating a potential N,O-bidentate chelation site. Such metal complexes have applications in catalysis, materials science, and as biologically active agents. nih.gov The specific coordination geometry and electronic properties of the resulting metal complex would depend on the metal ion and the other ligands present.

Exploration of Novel Reaction Pathways and Reactive Intermediates

Beyond the well-established reactions, the functional groups on this compound allow for the exploration of novel synthetic routes. A key reactive intermediate accessible from the primary aniline group is the corresponding diazonium salt. This is formed by treating the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures.

Aryl diazonium salts are highly versatile intermediates that can undergo a variety of transformations, including:

Sandmeyer Reaction: Conversion of the diazonium group to -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Conversion to a fluoro-substituent using fluoroboric acid (HBF₄).

Gomberg-Bachmann Reaction: Arylation via a radical mechanism to form biaryls.

Reduction: Deamination (removal of the amino group) using hypophosphorous acid (H₃PO₂).

These pathways provide access to a wide range of derivatives that are not directly attainable through other methods. Furthermore, the presence of multiple reactive sites could allow for one-pot tandem reactions, where an initial transformation (e.g., a cross-coupling reaction) is followed by a subsequent reaction at another site (e.g., Schiff base formation), providing an efficient route to complex molecules. The study of such novel pathways and the isolation or trapping of reactive intermediates are areas of ongoing interest in synthetic organic chemistry. rsc.org

Advanced Spectroscopic and Optical Investigations of 2 Chloro 5 2 Phenylthiazol 4 Yl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the connectivity and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 2-Chloro-5-(2-phenylthiazol-4-yl)aniline provide the foundational data for its structural confirmation. In a typical ¹H NMR spectrum, the aromatic protons of the aniline (B41778) and phenyl rings resonate in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic currents. The amino (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum complements the proton data, with the aromatic carbons appearing in the range of 110-150 ppm. The carbon attached to the chlorine atom and the carbons of the thiazole (B1198619) ring will have distinct chemical shifts influenced by the electronegativity of the neighboring atoms.

To definitively assign these signals, two-dimensional (2D) NMR techniques are employed:

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the aniline and phenyl rings. sdsu.edu Cross-peaks in the COSY spectrum connect signals from protons that are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is crucial for connecting the different fragments of the molecule, for instance, linking the phenyl ring to the thiazole ring and the thiazole ring to the chloro-aniline moiety. youtube.com

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aniline-H/C | ~6.8 - 7.5 | ~115 - 148 | Correlations to thiazole ring carbons |

| Phenyl-H/C | ~7.4 - 8.1 | ~126 - 134 | Correlations to thiazole ring carbons |

| Thiazole-H/C | ~7.2 - 7.8 | ~110 - 165 | Correlations to aniline and phenyl ring carbons |

| -NH₂ | Broad, variable | - | - |

NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation of this compound in solution. The relative orientation of the phenyl and aniline rings with respect to the thiazole core can be deduced by observing through-space interactions between protons on these different rings. For instance, NOE signals between protons on the phenyl ring and the thiazole proton would indicate a specific rotational conformation. The conformation of the molecule is influenced by the electronic and steric effects of the substituents on the aromatic rings. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The FTIR and Raman spectra of this compound exhibit a series of characteristic bands that confirm the presence of its key functional groups.

N-H Stretching: The aniline amino group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring itself has a set of characteristic breathing and deformation modes that contribute to the fingerprint region of the spectrum. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Aniline -NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |

| C=N / C=C Stretch | 1400 - 1650 | Thiazole and Aromatic Rings |

| C-Cl Stretch | 600 - 800 | Chlorophenyl group |

FTIR spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. The position and shape of the N-H stretching bands of the aniline group can provide evidence for hydrogen bonding in the solid state or in concentrated solutions. In the presence of hydrogen bonding, the N-H bands are typically broadened and shifted to lower wavenumbers. scholarsresearchlibrary.com These interactions can play a significant role in the crystal packing and physical properties of the compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₅H₁₁ClN₂S), the expected exact mass is approximately 286.03 g/mol .

The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule under electron impact (EI) ionization may include:

Cleavage of the bond between the aniline and thiazole rings.

Fragmentation of the thiazole ring, often involving the loss of small neutral molecules like HCN or S.

Loss of a chlorine atom from the chloro-aniline ring.

Fragmentation of the phenyl ring.

Analysis of the masses of the resulting fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the different components of this compound. libretexts.orgmiamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to study the electronic properties of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions occurring within a molecule's chromophores.

The molecular structure of this compound incorporates several chromophoric and auxochromic groups, leading to a complex and informative UV-Vis spectrum. The primary chromophore is the conjugated system composed of the 2-phenylthiazole (B155284) moiety. This system is characterized by an extended network of π-electrons, which gives rise to intense absorption bands in the UV region.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity. Additionally, the presence of heteroatoms, namely nitrogen and sulfur in the thiazole ring and nitrogen in the aniline group, allows for n → π* transitions. These involve the excitation of a non-bonding electron to a π* antibonding orbital and are generally of lower intensity compared to π → π* transitions.

The aniline portion of the molecule acts as a powerful auxochrome. The lone pair of electrons on the amino (-NH₂) group can delocalize into the aromatic ring system, increasing the extent of conjugation. This has a bathochromic effect (red shift), shifting the absorption maxima to longer wavelengths, and a hyperchromic effect, increasing the molar absorptivity. The chloro (-Cl) substituent, with its inductive electron-withdrawing and resonance electron-donating effects, can further modulate the energy of the electronic transitions. rsc.orgmsu.edu

Studies on similar 2-aminobenzothiazole (B30445) derivatives show intensive absorption bands in the range of 300 nm to approximately 460 nm, with maximum absorption peaks (λmax) around 345 nm. mdpi.com The spectrum of this compound would be anticipated to show distinct bands corresponding to the electronic transitions within its constituent aromatic and heterocyclic rings.

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound Based on Analogous Structures

| Transition Type | Chromophore/System | Expected λmax Range (nm) |

| π → π | Phenyl Ring | ~250 - 270 |

| π → π | Phenylthiazole Conjugated System | ~300 - 360 |

| n → π* | Thiazole Ring (C=N, S) | ~380 - 450 |

| Charge Transfer | Donor (Aniline) to Acceptor (Phenylthiazole) | ~350 - 420 |

Note: The data in this table are illustrative and represent expected ranges based on the analysis of the compound's structural components and data from related molecules. Specific experimental values for this compound may vary.

Photochromism and thermochromism are phenomena where a compound undergoes a reversible change in color upon exposure to light or heat, respectively. These changes are due to structural transformations between two states that have different absorption spectra.

While specific studies on the photochromic or thermochromic behavior of this compound are not extensively reported, related heterocyclic systems containing thiazole rings have demonstrated such properties. researchgate.net For instance, certain 5-heteroaryl-4-vinyl-2-phenylthiazoles undergo reversible photocyclization reactions, a common mechanism for photochromism. researchgate.net This process involves a light-induced ring-closing reaction to form a more conjugated, colored isomer, which can revert to the original form upon irradiation with a different wavelength of light or by a thermal process. The extended π-system of this compound could potentially facilitate similar photochemical rearrangements. rsc.org

Thermochromism in related sulfur-nitrogen heterocycles often arises from temperature-induced phase transitions in the solid state, which alter the intermolecular interactions (e.g., π-π stacking) and, consequently, the electronic structure and absorption spectrum. rsc.org Investigation into these properties for the title compound would require dedicated spectroscopic analysis under varying light and temperature conditions.

X-ray Crystallography for Solid-State Structure Elucidation

Bond lengths and angles within the molecule are expected to conform to standard values for sp² and sp³ hybridized atoms, though they may be influenced by electronic effects and steric strain. For example, the C-Cl bond length in the chlorophenyl ring is typically around 1.74 Å. researchgate.net

Table 2: Representative Bond Lengths and Angles for Key Structural Fragments in Thiazole Derivatives

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths (Å) | ||

| C-Cl (Aromatic) | 1.73 - 1.75 | |

| C-S (Thiazole) | 1.70 - 1.75 | |

| C-N (Thiazole) | 1.30 - 1.38 | |

| C=N (Thiazole) | 1.27 - 1.32 | |

| C-C (Aromatic) | 1.38 - 1.41 | |

| Bond Angles (°) | ||

| C-S-C (Thiazole) | ~88 - 92 | |

| C-N-C (Thiazole) | ~108 - 112 | |

| Dihedral Angles (°) | ||

| Thiazole - Phenyl Ring | 10 - 50 |

Note: These values are derived from crystallographic data of analogous and related structures and serve as a reference. nih.govresearchgate.netnih.gov

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions. The Hirshfeld surface is mapped with properties that highlight regions of close contact between neighboring molecules.

For this compound, a variety of intermolecular interactions are expected to direct its crystal packing. The amino group (-NH₂) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···S hydrogen bonds with adjacent molecules. The aromatic rings can participate in π-π stacking and C-H···π interactions. The chlorine atom can engage in halogen bonding or C-H···Cl contacts.

Hirshfeld surface analysis of similar aniline and thiazole-containing crystal structures reveals the relative contributions of different types of contacts. nih.govnih.gov For instance, in a related chlorophenyl thiazole derivative, the most significant contributions to the crystal packing were from H···H (39.2%), H···C/C···H (25.2%), and Cl···H/H···Cl (11.4%) contacts. nih.gov This indicates that van der Waals forces and weaker hydrogen bonds play a dominant role in the supramolecular assembly. A similar distribution of interactions would be plausible for the title compound, with the addition of contacts involving the amine group.

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Chlorophenyl Thiazole Compound

| Contact Type | Percentage Contribution (%) |

| H···H | 39.2 |

| C···H / H···C | 25.2 |

| Cl···H / H···Cl | 11.4 |

| O···H / H···O* | 8.0 |

| Other (e.g., S···H, C···C) | 16.2 |

Note: Data from the analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. nih.gov The title compound lacks oxygen but would feature N···H contacts from its aniline group.

Computational and Molecular Modeling Studies of this compound

Computational studies, such as Density Functional Theory (DFT) calculations, are crucial for understanding the molecular structure and reactivity of novel chemical entities. These studies typically provide insights into:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Theoretical predictions that can be correlated with experimental infrared and Raman spectra to confirm the structure.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied and lowest unoccupied molecular orbitals, the energies of which are vital for predicting chemical reactivity, charge transfer characteristics, and electronic transitions.

Molecular Electrostatic Potential (MEP): A map of charge distribution that identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other species.

While general methodologies for these calculations are well-established for various aniline and thiazole derivatives, specific published data for this compound, including optimized geometries, vibrational frequencies, HOMO-LUMO energy levels, global chemical reactivity descriptors, charge transfer characteristics, and MEP maps, could not be located.

Therefore, the detailed analysis for the requested sections cannot be provided at this time. Further experimental and theoretical research would be required to generate the specific data needed to populate the outlined computational chemistry and molecular modeling sections for this particular compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational space of a molecule by simulating its physical movements over time. For compounds structurally similar to 2-Chloro-5-(2-phenylthiazol-4-yl)aniline, such as 2-aminothiazole (B372263) derivatives, MD simulations have been instrumental in understanding their dynamic behavior and stability when interacting with biological targets. nih.gov

In a typical MD simulation study, the molecule is placed in a simulated physiological environment, often a box of water molecules with appropriate ions. The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a set period, often nanoseconds. This process generates a large number of conformations, providing a detailed picture of the molecule's flexibility and preferred shapes. acs.orgrsc.org

For instance, studies on 2-aminothiazole inhibitors of Cyclin-Dependent Kinase 5 (CDK5) have utilized MD simulations to confirm the stability of the ligand-protein complex and to analyze the fluctuations of the ligand within the binding pocket. nih.gov Such simulations for this compound would likely reveal the rotational freedom around the single bonds connecting the aniline (B41778), thiazole (B1198619), and phenyl rings. The resulting conformational ensemble is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the molecule's atoms during the simulation provides quantitative measures of its stability and flexibility. rsc.orgnih.gov

In Silico Molecular Docking Studies for Putative Target Binding and Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein receptor. nih.govresearchgate.net

Ligand-Protein Interaction Profiling (without clinical outcomes)

For scaffolds related to this compound, molecular docking studies have been performed against a variety of protein targets to profile their potential interactions. For example, 2-aminothiazole derivatives have been docked into the ATP-binding site of protein kinases like Aurora kinase and p56lck, which are implicated in cancer. acs.orgbiointerfaceresearch.com Similarly, other thiazole derivatives have been studied as potential inhibitors of enzymes such as tubulin and DNA gyrase. nih.govacs.org

These studies typically reveal a range of possible interactions, including:

Hydrogen Bonds: The aniline nitrogen and the thiazole nitrogen are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions: The phenyl and chloro-substituted aniline rings provide hydrophobic surfaces that can interact with nonpolar residues of a protein target. nih.gov

Pi-Pi Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Halogen Bonds: The chlorine atom on the aniline ring could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

A hypothetical docking of this compound into a kinase binding site, for example, might show the aniline moiety forming hydrogen bonds with the hinge region of the kinase, a common binding mode for kinase inhibitors. The phenylthiazole portion would likely extend into a more hydrophobic pocket, making van der Waals contacts.

Binding Energy Calculations and Key Residue Interactions

Following docking, the strength of the predicted interaction is often estimated by calculating the binding free energy. This provides a quantitative measure to rank different potential ligands or binding poses. A common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. acs.orgrsc.org This method calculates the binding free energy by combining the molecular mechanics energies in the gas phase with solvation energies.

In studies of 2-aminothiazole inhibitors of CDK5, MM/GBSA calculations were used to rank the binding affinities of different analogs, and the results were consistent with experimental data. nih.gov These calculations also allow for the decomposition of the total binding energy into contributions from individual amino acid residues. This "per-residue energy decomposition" helps to identify the key residues that are most important for the ligand's binding. nih.gov

For example, in the case of 2-aminothiazole inhibitors binding to CDK5, van der Waals interactions with residues like Ile10 were found to be dominant contributors to the binding free energy, playing a crucial role in distinguishing the bioactivity of different inhibitors. nih.gov A similar analysis for this compound would pinpoint which specific amino acids in a putative target are critical for its binding, guiding future efforts in lead optimization.

| Interaction Type | Potential Interacting Residues (Examples) | Contributing Moieties of the Compound |

| Hydrogen Bonding | Cys83, Gln136, Asn167 | Aniline (-NH2), Thiazole (N) |

| Hydrophobic/van der Waals | Ile10, Val238, Ala316 | Phenyl ring, Chloroaniline ring |

| Pi-Pi Stacking | Phe, Tyr, Trp | Phenyl ring, Thiazole ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools for predicting the activity of newly designed analogues and for understanding which molecular properties are most important for activity. nih.govscielo.org.mx

A QSAR study begins with a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that relates the descriptors to the biological activity. acs.org

For instance, a QSAR study on a series of 54 amino thiazole derivatives as Aurora kinase inhibitors successfully developed a model with good predictive power. acs.org The model might take the form of an equation like:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pIC50 is a measure of the biological activity, and the descriptors could represent properties like molecular weight, logP (a measure of lipophilicity), or more complex 3D descriptors related to the molecule's shape and electronic surface. The resulting model can then be used to predict the pIC50 of new, unsynthesized analogues of this compound, allowing chemists to prioritize the synthesis of the most promising compounds.

Graph Theoretical Analysis for Molecular Descriptors

Graph theory is a branch of mathematics that is used to model pairwise relations between objects. In chemistry, a molecule can be represented as a molecular graph, where atoms are the vertices and bonds are the edges. Graph theoretical analysis allows for the calculation of a wide variety of molecular descriptors, often called topological indices, which are numerical values that characterize the topology of the molecule. researchgate.net

Connectivity Indices (e.g., Chi indices): These reflect the degree of branching in the molecule.

Shape Indices (e.g., Kappa indices): These relate the shape of the molecule to linear and highly branched extremes. researchgate.net

Information Content Indices: These are based on the symmetry of the molecular graph.

| Descriptor Class | Information Encoded | Example |

| Constitutional | Molecular composition | Molecular Weight, Atom Counts |

| Topological | Atomic connectivity, branching, shape | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | 3D arrangement of atoms | Molecular Surface Area, Molecular Volume |

| Electrostatic | Charge distribution | Dipole Moment, Partial Charges |

| Quantum-Chemical | Electronic structure | HOMO/LUMO energies |

Structure Activity Relationship Sar Studies and Mechanistic Insights of Analogues

Design Principles for Modifying the 2-Chloro-5-(2-phenylthiazol-4-yl)aniline Scaffold

The modification of the this compound scaffold is guided by established medicinal chemistry principles aimed at exploring and optimizing the chemical space around the core structure. The molecule can be dissected into three primary regions for modification: the aniline (B41778) ring, the phenyl ring, and the thiazole (B1198619) linker.

Aniline Ring Modification: The aniline moiety offers multiple avenues for modification. The amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems to alter basicity, lipophilicity, and hydrogen bonding capacity. The chlorine substituent and the phenylthiazole group can be repositioned to explore the impact of positional isomerism on target engagement.

Phenyl Ring Substitution: The phenyl ring at position 2 of the thiazole is a frequent target for substitution. Introducing various functional groups with diverse electronic and steric properties (e.g., halogens, alkyl, alkoxy, nitro groups) allows for the fine-tuning of the molecule's electronic properties and its ability to form specific interactions, such as hydrophobic or halogen bonds, with a target protein.

These design strategies are often guided by computational (in silico) modeling to predict the effects of modifications before synthesis, followed by in vitro biological assays to validate the hypotheses and build a comprehensive SAR profile.

Impact of Substituent Effects on Chemical and Electronic Properties

Substituents on both the aniline and the remote phenyl ring significantly influence the scaffold's chemical and electronic properties, which in turn dictates its biological activity. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—alters the electron density distribution across the entire molecule.

For instance, studies on analogous aniline derivatives have shown that the presence of strong EWGs, such as a nitro (NO2) group, on an aromatic ring can play a unique role in enhancing biological activity, like fungicidal effects. nih.gov Conversely, EDGs such as methoxy (OCH3) or methyl (CH3) groups can increase electron density and potentially influence binding through different mechanisms.

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The spatial arrangement of substituents on the aniline ring is a critical determinant of biological activity. Positional isomerism—altering the location of the chloro, amino, and phenylthiazolyl groups—can lead to significant changes in molecular shape, dipole moment, and the ability to fit into a specific binding site.

Studies on related heterocyclic systems have demonstrated that even a simple shift in a substituent's position (e.g., ortho, meta, vs. para) can drastically alter biological outcomes. mdpi.commdpi.com For example, moving the chlorine atom from position 2 to other positions on the aniline ring would change its steric and electronic influence on the adjacent amino group, affecting its reactivity and interaction potential. Similarly, shifting the phenylthiazole moiety from position 5 to position 4 or 6 would fundamentally change the molecule's geometry. Research on N-phenylcarboxamides has shown that different positional isomers of a thienyl group, a bioisostere of the phenyl ring, exhibit varying levels of fungicidal activity, highlighting the importance of precise spatial orientation for target interaction. nih.gov

Stereochemical considerations primarily arise if chiral centers are introduced, for instance, by adding a chiral substituent to the aniline or phenyl ring. Although the parent scaffold is achiral, its derivatives can exist as enantiomers, which may exhibit different biological activities and metabolic profiles. This enantioselectivity is a well-known phenomenon in pharmacology, where often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects.

Correlation between Molecular Structure and Observed Biological Target Interactions (in vitro/in silico)

Computational (in silico) and experimental (in vitro) studies are indispensable for elucidating the relationship between a molecule's structure and its interaction with biological targets. Molecular docking simulations can predict the binding poses of analogues within a protein's active site, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govals-journal.com These predictions are then validated and quantified through in vitro assays that measure target engagement or functional activity (e.g., IC50 or EC50 values).

The chlorine atom on the aniline ring is not merely a passive substituent. Its presence is crucial for modulating the scaffold's physicochemical properties and biological activity.

Electronic Effects: As an electron-withdrawing group, the chlorine atom reduces the basicity of the aniline nitrogen, which can be critical for optimal target interaction or for improving pharmacokinetic properties like cell permeability.

Steric Influence: The chlorine atom provides steric bulk, which can enforce a specific conformation (torsion angle) between the aniline ring and the rest of the molecule, potentially locking it into a bioactive conformation.

Lipophilicity: Halogen atoms generally increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach its target.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding site. This type of interaction is increasingly recognized as a key contributor to ligand-receptor binding affinity. nih.gov

Studies on other chloro-substituted heterocycles confirm that the introduction and positioning of chlorine atoms can significantly enhance biological potency. mdpi.com

Modifications to the 2-phenylthiazole (B155284) portion of the molecule have been extensively explored in various SAR studies. The general consensus is that substitutions on the terminal phenyl ring are a highly effective way to modulate activity.

SAR studies on related 2-aminothiazole (B372263) derivatives have shown that introducing substituents on the phenyl ring can lead to compounds with potent biological activities. For example, para-halogen substitutions on the phenyl ring are often found to be important for activity. nih.gov In one study of pyrazolyl-thiazole derivatives, compounds with chloro- and fluoro-substituents on the phenyl rings at both ends of the molecule showed significant antimicrobial activity. acs.org Another study found that a 4-chlorophenyl substitution on a thiazole ring resulted in high anticonvulsant activity. nih.gov The electronic nature of the substituent is key; in a series of phenylthiazole acids, derivatives with different substituents showed a range of agonistic activities against the PPARγ nuclear receptor. nih.gov

Table 2: SAR Insights from Phenyl Ring Modifications in Analogous Thiazole Scaffolds

| Compound Series | Phenyl Ring Substituent (R) | Observed Biological Activity | Reference |

|---|---|---|---|

| Phenylthiazole Acids | 4-Cl | Potent PPARγ agonist (EC₅₀ = 0.75 µM) | nih.gov |

| Phenylthiazole Acids | 4-CH₃ | Moderate PPARγ agonist | nih.gov |

| Pyrazolyl-Thiazoles | 4-F | Good antimicrobial activity | acs.org |

| Pyrazolyl-Thiazoles | 4-Cl | Good antimicrobial activity | acs.org |

The aniline moiety is a critical pharmacophoric element. The primary amino group can serve as a hydrogen bond donor, and its nucleophilicity allows for straightforward derivatization. Altering the substitution pattern on the aniline ring or modifying the amino group itself has profound effects on activity.

Replacing the amino group with other functionalities or acylating it can determine the compound's ability to interact with specific residues in a target's active site. For example, in a series of DNA gyrase inhibitors, the core aniline was attached to a morpholine ring, and this N-phenyl-thiazol-amine template showed promising activity. als-journal.com The position of substituents on the aniline ring also affects crucial physicochemical properties like lipophilicity. A study on aniline derivatives showed that para-substituted compounds displayed lower lipophilicity compared to their ortho- or meta-isomers, a factor that can significantly impact a compound's pharmacokinetic profile. mdpi.com The design of novel fungicides based on chlorothalonil also highlighted the importance of aniline substitution patterns in achieving potent activity. nih.gov

Development of Lead Compounds and Scaffold Hopping Strategies (academic perspective)

The journey from a hit compound to a clinical candidate is a meticulous process of molecular refinement. For analogues of this compound, this has involved extensive Structure-Activity Relationship (SAR) studies to understand the key molecular features required for biological activity. These investigations have paved the way for the rational design of more potent and selective molecules.

One area of significant interest has been the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. Researchers have synthesized a series of substituted aryl phenylthiazolyl phenylcarboxamides, which are structurally related to the core this compound scaffold. These studies have provided valuable insights into how modifications at various positions on the phenyl and thiazole rings influence inhibitory activity.

For instance, initial SAR studies focused on the C5 position of the thiazole ring. The introduction of a methyl group at this position was a strategic starting point to probe the effects of other substituents on PTP1B inhibition. This systematic approach allowed for the elucidation of key structural requirements for enhanced biological activity.

Interactive Table: SAR of Substituted Aryl Phenylthiazolyl Phenylcarboxamides as PTP1B Inhibitors

| Compound ID | R | R1 | R2 | R3 | R4 | PTP1B Inhibition (%) | IC50 (µM) |

| 17 | H | F | H | Me | CH2Ph | 60.3 | 8.0 |

| 18 | H | F | H | OMe | 4-ClPh | 56.9 | 8.6 |

| 19 | H | F | H | OMe | CH2CH2Ph | 74.7 | 7.0 |

| 27 | OMe | H | OMe | OMe | 4-ClPh | 64.1 | 7.55 |

| 29 | OMe | H | OMe | OMe | CH2Ph | 75.0 | 6.3 |

| 38 | H | OMe | H | OMe | CH2Ph | 76.6 | 5.8 |

The data reveals that methoxy substituents at the R3 position generally lead to more active compounds compared to a methyl group. The most potent compound in this series, compound 38, which features methoxy groups at R1 and R3, demonstrated a PTP1B inhibition of 76.6% with an IC50 value of 5.8 µM. This highlights the positive impact of strategically placed electron-donating groups on the inhibitory potential of these analogues.

Scaffold Hopping: A Strategy for Innovation

While lead optimization focuses on refining an existing chemical scaffold, scaffold hopping is a more transformative strategy aimed at discovering novel core structures with similar or improved biological activity. This approach is particularly valuable when the initial scaffold presents challenges such as poor pharmacokinetic properties or intellectual property limitations.

In the context of this compound and its analogues, scaffold hopping could involve replacing the central thiazole ring with other five- or six-membered heterocycles. The goal is to identify bioisosteric replacements that maintain the crucial pharmacophoric features—the spatial arrangement of atoms or functional groups necessary for biological activity—while offering advantages in terms of synthetic accessibility, novelty, or drug-like properties.

For example, a potential scaffold hopping strategy could involve replacing the phenylthiazole moiety with a pyrazolyl-thiazole system. Such a modification, as explored in other research, has the potential to generate new chemical entities with distinct biological profiles. The synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives represents a successful application of this concept, leading to compounds with significant antimicrobial activity. While not a direct hop from the aniline-based scaffold, this demonstrates the utility of exploring different heterocyclic arrangements to uncover new therapeutic potential.

Mechanistic Insights

The development of lead compounds and the application of scaffold hopping are guided by an understanding of the underlying mechanism of action. For PTP1B inhibitors derived from the this compound scaffold, it is hypothesized that the thiazole and substituted phenyl rings engage in specific interactions within the active site of the enzyme. The chloro and aniline functionalities of the core structure likely play a crucial role in orienting the molecule for optimal binding.

Further mechanistic elucidation often involves computational methods such as molecular docking. These studies can predict the binding modes of newly designed analogues, helping to rationalize observed SAR data and guide the design of future compounds with improved affinity and selectivity.

Potential Applications of 2 Chloro 5 2 Phenylthiazol 4 Yl Aniline and Its Derivatives

Role as Synthetic Intermediates in Complex Molecule Synthesis

While specific research detailing the use of 2-chloro-5-(2-phenylthiazol-4-yl)aniline as a synthetic intermediate is not extensively documented in publicly available literature, the chemical functionalities present in the molecule suggest its potential as a valuable building block in organic synthesis. The amino group can be readily diazotized or acylated, and the chloro and phenyl substituents can be modified to introduce further complexity.

The broader class of 2-aminothiazole (B372263) derivatives serves as a cornerstone in the synthesis of a wide array of more complex molecules, many of which possess significant biological activity. For instance, various 2-aminothiazole derivatives are key intermediates in the preparation of compounds with potential anticancer and antimicrobial properties. Synthetic strategies often involve the reaction of the amino group with various electrophiles to construct larger molecular frameworks. For example, acylation of 2-aminothiazoles is a common step in the synthesis of bioactive amides.

Applications in Materials Science and Organic Electronics

The inherent aromatic and heterocyclic nature of this compound and its derivatives suggests their potential utility in the development of novel organic materials with interesting electronic and optical properties.

The field of organic electronics often utilizes molecules with extended π-systems for applications in conductive polymers and chemical sensors. Thiazole-containing polymers have been investigated for their potential as conductive materials. While there is no specific information on polymers derived from this compound, its structure suggests it could be a monomer for the synthesis of such materials.

In the realm of sensing, triazole derivatives, which share some structural similarities with thiazoles, have been explored for their ability to detect various analytes. This suggests that appropriately functionalized derivatives of this compound could potentially be developed into chemosensors.

Use as Ligands in Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms within the thiazole (B1198619) ring of this compound and its derivatives offer potential coordination sites for metal ions, making them attractive candidates for use as ligands in coordination chemistry and catalysis.

Thiazole derivatives are known to form stable complexes with a variety of transition metals. These metal-thiazole complexes have been investigated for their catalytic activity in various organic transformations and for their potential biological applications. The coordination of a metal to the thiazole moiety can modulate the electronic properties of the ligand and the metal center, leading to enhanced catalytic performance or novel biological activities. For example, copper(II) and cobalt(II) complexes of some thiazole-based Schiff base ligands have demonstrated good antimicrobial activity.

| Metal Ion | Potential Geometry of Complex | Potential Application |

| Copper (II) | Octahedral | Antimicrobial agent |

| Cobalt (II) | Octahedral | Antimicrobial agent |

| Nickel (II) | Octahedral | - |

| Zinc (II) | Tetrahedral | - |

While there are no specific reports on metal complexes of this compound, its structure suggests it could act as a bidentate or monodentate ligand, coordinating to metal centers through the thiazole nitrogen and/or the aniline (B41778) nitrogen.

Agrochemical Applications (e.g., pesticides, herbicides, fungicides)

Thiazole-containing compounds have a well-established history in the agrochemical industry, with various derivatives exhibiting pesticidal, herbicidal, and fungicidal properties.

Derivatives containing a 2-chloro-5-thiazolyl moiety have shown promise in agrochemical applications. For instance, a series of novel pyrazole oxime derivatives containing this structural unit exhibited significant insecticidal activity against Aphis medicagini. nih.gov Furthermore, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized and found to display good herbicidal activities, acting as inhibitors of photosystem II electron transport. nih.gov One particular derivative, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, showed excellent herbicidal activity at low application rates. nih.gov

In the area of fungicides, various thiazole derivatives have been investigated. For example, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives have been synthesized and tested for antifungal activity against several agricultural fungi. mdpi.com While the specific compound this compound has not been directly implicated in these studies, the prevalence of the thiazole core in active agrochemicals suggests that its derivatives could also possess such properties.

| Agrochemical Class | Target Pest/Weed/Fungus | Example of Related Active Compound |

| Insecticide | Aphis medicagini | Pyrazole oxime derivatives with a 2-chloro-5-thiazolyl moiety nih.gov |

| Herbicide | Various weeds | (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate nih.gov |

| Fungicide | Agricultural fungi | 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones mdpi.com |

Theoretical Insights into Potential Biological Modulators (without clinical claims)

The structural scaffold of this compound, featuring a phenylthiazole moiety, is a recurring motif in various biologically active compounds. While direct experimental evidence on this specific molecule's interactions with enzymes like DNA gyrase, topoisomerase IV, and cyclin-dependent kinase 9 (CDK9) is not extensively documented in publicly available research, theoretical insights can be drawn from studies on structurally related compounds. These studies provide a foundation for understanding the potential of this compound and its derivatives as modulators of these important biological targets.

Enzyme Inhibition Studies (e.g., DNA Gyrase, Topoisomerase IV)

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. Various heterocyclic compounds, including those containing a thiazole ring, have been investigated for their inhibitory activity against these enzymes.

Research into novel 2-arylbenzothiazole derivatives has identified compounds with moderate inhibitory activity against E. coli DNA gyrase. For instance, the p-hydroxy-m-methoxy benzothiazole analogue was identified as a notable inhibitor with an IC50 value of 4.85 µM nih.gov. Molecular docking studies of these compounds suggested that they possess the necessary structural features to interact with key amino acids, such as Asp73 and Gly77, within the active site of E. coli gyrase B nih.gov.

Furthermore, a new thiazole derivative has been investigated as a potential topoisomerase II inhibitor, a class of enzymes that includes bacterial topoisomerase IV and human topoisomerase II. Molecular docking studies of this derivative with a DNA-Topo II complex indicated a strong binding affinity, suggesting its potential as an intercalating agent nih.govnih.govresearchgate.net.

While these studies are on related but distinct chemical structures, they highlight the potential of the 2-phenylthiazole (B155284) core within this compound to serve as a scaffold for the design of novel inhibitors of bacterial type II topoisomerases. The electronic and steric properties conferred by the chloro and aniline substituents on the phenyl ring could influence the binding affinity and selectivity of such derivatives.

Table 1: Inhibitory Activity of Selected Thiazole Derivatives against DNA Gyrase

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Key Findings |

| 2-Arylbenzothiazoles | p-hydroxy-m-methoxy benzothiazole analogue | E. coli DNA Gyrase | 4.85 | Interaction with key amino acids Asp73 and Gly77 suggested by molecular docking. nih.gov |

| Thiazole Hybrids | Not specified | Topoisomerase II | Not specified | Strong binding to DNA-Topo II complex observed in molecular docking studies, suggesting an intercalative binding mode. nih.govnih.govresearchgate.net |

Ligand-Protein Binding Characterization (e.g., CDK9)

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and has emerged as a promising target in cancer therapy. A number of small molecule inhibitors targeting CDK9 have been developed, and interestingly, some of the most potent and selective inhibitors feature a 4-thiazol-2-anilinopyrimidine scaffold, which bears structural resemblance to this compound.

Extensive research on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines has led to the discovery of highly active CDK9 inhibitors. One of the most selective compounds from this series demonstrated an IC50 of 7 nM for CDK9 and exhibited over 80-fold selectivity against CDK2 nih.govnih.gov. X-ray crystal structures of these inhibitors bound to CDK9 have provided valuable insights into their binding modes, revealing key interactions that contribute to their potency and selectivity nih.govnih.gov.

The structure-activity relationship (SAR) studies of these compounds have highlighted the importance of substituents on both the pyrimidine and the aniline moieties for achieving high affinity and selectivity for CDK9 nih.gov. The aniline portion of these molecules, which corresponds to the substituted aniline in this compound, plays a crucial role in the binding to the kinase.

Given the structural similarities, it is plausible that derivatives of this compound could be designed to interact with the ATP-binding pocket of CDK9. The chloro and phenyl substituents on the aniline ring of the target compound could be systematically modified to optimize interactions within the kinase active site, potentially leading to the development of novel CDK9 inhibitors.

Table 2: Inhibitory Activity of Selected 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Derivatives against CDK9

| Compound ID | Target Enzyme | IC50 (nM) | Selectivity | Key Findings |

| 12u | CDK9 | 7 | >80-fold vs CDK2 | X-ray crystal structures revealed insights into the binding mode. nih.govnih.gov |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of thiazole (B1198619) derivatives often relies on established methods such as the Hantzsch reaction. However, these classical routes can involve harsh reaction conditions, hazardous reagents, and multi-step processes that are not environmentally benign. Future research should prioritize the development of greener and more efficient synthetic pathways to 2-Chloro-5-(2-phenylthiazol-4-yl)aniline.

Key areas for exploration include:

One-Pot Reactions: Designing multi-component reactions (MCRs) where reactants are combined in a single vessel to form the final product, minimizing solvent waste and purification steps.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating.

Green Catalysis: Investigating the use of reusable solid catalysts, biocatalysts, or earth-abundant metal catalysts to replace stoichiometric and often toxic reagents.

Alternative Solvents: Exploring the use of benign solvents such as water, ethanol (B145695), or supercritical fluids to replace hazardous chlorinated or aprotic polar solvents.

| Waste Generation | Significant byproduct and solvent waste | Minimized waste streams |

Advanced Spectroscopic Characterization of Excited States

Standard characterization of this compound typically involves NMR and mass spectrometry to confirm its structure. However, a deeper understanding of its electronic and photophysical properties requires more advanced spectroscopic techniques. The phenylthiazole core is known to impart interesting optical properties in various molecules.

Future research should focus on:

Steady-State and Time-Resolved Spectroscopy: Employing fluorescence and phosphorescence spectroscopy to investigate the molecule's emissive properties. nih.gov Time-resolved techniques, such as Time-Correlated Single Photon Counting (TCSPC), can determine excited-state lifetimes, providing insight into the dynamics of de-excitation pathways. nih.gov

Solvatochromism Studies: Analyzing the absorption and emission spectra in a range of solvents with varying polarities to understand the nature of the electronic transitions and the charge distribution in the ground and excited states.

Transient Absorption Spectroscopy: Using pump-probe techniques to detect and characterize short-lived excited states and potential photoisomers, which is crucial for applications in materials science and photochemistry.

These studies are essential to determine if the compound is suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, or photosensitizers.

Deeper Dive into Quantum Chemical Interpretations of Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer powerful tools to complement experimental findings. While DFT is sometimes used to support spectroscopic data for similar molecules researchgate.netelsevierpure.com, a dedicated computational study on this compound could provide a profound understanding of its intrinsic chemical behavior.

Unexplored avenues include:

Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. The HOMO-LUMO gap is a critical indicator of chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: Generating MEP maps to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. This can predict how the molecule will interact with biological receptors or other reactants. researchgate.net

Calculation of Reactivity Descriptors: Determining global and local reactivity descriptors (e.g., chemical hardness, softness, electrophilicity index) to quantify the molecule's reactivity profile. researchgate.net

Reaction Mechanism Modeling: Simulating potential reaction pathways, such as electrophilic substitution or oxidation, to predict the most likely products and understand the transition states involved.

Table 2: Quantum Chemical Methods and Their Insights

| Method | Information Provided | Potential Application |

|---|---|---|

| FMO Analysis | Electronic excitation energy, chemical stability, reactivity hotspots | Predicting photochemical behavior, understanding reaction sites |

| MEP Mapping | Electrophilic/nucleophilic regions, charge distribution | Predicting non-covalent interactions, guiding drug design |

| Reactivity Descriptors | Quantitative measure of chemical reactivity and stability | Comparing reactivity of analogues, predicting reaction outcomes |

Exploration of New Application Domains based on Structural Features

The 2-aminothiazole (B372263) scaffold is a well-known pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov The presence of this core, along with the chloro-aniline and phenyl groups in this compound, suggests several unexplored application domains.

Future research should systematically screen this compound for:

Anticancer Activity: Many quinazolinone derivatives incorporating a phenylthiazole moiety have shown promise as anticancer agents. researchgate.net It would be valuable to test this compound against a panel of cancer cell lines.

Antimicrobial Properties: Thiazole derivatives are known for their activity against various bacterial and fungal strains. nih.govnih.gov Screening against clinically relevant pathogens could reveal potential as a lead compound for new antibiotics.

Kinase Inhibition: The aniline (B41778) and thiazole motifs are common in kinase inhibitors used in cancer therapy. Investigating the inhibitory activity of this compound against a panel of protein kinases is a logical next step.

Materials Science: Based on advanced spectroscopic characterization, the molecule could be explored for its potential in organic electronics, such as a component in dye-sensitized solar cells or as a fluorescent marker.

Computational Design of Targeted Analogues for Specific Molecular Interactions

Once a promising biological activity or material property is identified, computational chemistry can guide the rational design of analogues with improved characteristics. Instead of traditional, trial-and-error synthesis, a computational approach can prioritize the most promising derivatives.

Key strategies include:

Quantitative Structure-Activity Relationship (QSAR): If a set of analogues is synthesized and tested, QSAR models can be built to correlate specific structural features with observed activity, guiding the design of more potent compounds.

Molecular Docking: If a biological target (e.g., an enzyme active site) is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its virtual analogues. This allows for in silico screening of many potential derivatives before committing to their synthesis.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for a specific biological interaction. This model can then be used to search for or design new molecules that fit the pharmacophore and are likely to be active. The design of analogues of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) as glutaminase (B10826351) inhibitors serves as a successful example of this approach. nih.gov

This targeted design process can significantly accelerate the development of new therapeutic agents or functional materials based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(2-phenylthiazol-4-yl)aniline, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated aniline derivatives. A common approach includes:

Suzuki-Miyaura Coupling : Introducing the 2-phenylthiazole moiety via palladium-catalyzed cross-coupling of 5-amino-2-chlorophenylboronic acid with 4-bromo-2-phenylthiazole.

Nucleophilic Substitution : Substituting the chlorine atom under basic conditions (e.g., KOH/EtOH) to form the aniline intermediate.

Intermediate characterization relies on NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity. For example, the amino group’s resonance at δ 5.2–5.8 ppm (¹H NMR) and molecular ion peaks ([M+H]⁺) in LC-MS are critical markers .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural validation combines X-ray crystallography (for crystalline samples) and spectroscopic techniques :

- FT-IR : Confirms the presence of NH₂ (stretching at ~3400 cm⁻¹) and C-Cl (600–800 cm⁻¹).

- ¹³C NMR : Identifies aromatic carbons (δ 110–150 ppm) and the thiazole ring’s C-S bond (δ 165–170 ppm).

Computational tools like DFT calculations (e.g., Gaussian 09) predict bond angles and compare them with experimental data to resolve ambiguities .

Q. What are the typical reactivity profiles of this compound in medicinal chemistry applications?

- Methodological Answer : The amino group enables reactions such as:

- Acetylation : Using acetic anhydride to form amides for prodrug development.

- Diazotization : Generating diazonium salts for coupling with aromatic rings in dye synthesis.

The thiazole ring participates in electrophilic substitutions (e.g., nitration) at the 5-position due to electron-withdrawing effects. Reactivity is monitored via TLC and HPLC to track by-products .

Advanced Research Questions

Q. How can contradictory biological activity data from different synthesis batches be systematically resolved?

- Methodological Answer : Contradictions often arise from impurities (e.g., regioisomers or unreacted intermediates). A systematic approach includes:

HPLC-PDA/MS Purity Analysis : Quantifies impurities >0.1% using reverse-phase C18 columns.

Bioactivity Correlation : Tests each batch in a kinase inhibition assay (e.g., EGFR tyrosine kinase) to link impurities to activity loss.

Process Optimization : Adjusts reaction time/temperature in cross-coupling steps to minimize by-products. For example, reducing Pd(OAc)₂ catalyst loading from 5% to 2% improves selectivity .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Salt Formation : Reacts with HCl to form a hydrochloride salt, enhancing aqueous solubility (tested via shake-flask method).

- Co-solvent Systems : Uses PEG-400/water (70:30 v/v) for parenteral formulations, validated by dynamic light scattering (DLS) for stability.

- Lyophilization : Freeze-drying with trehalose as a cryoprotectant maintains stability >12 months at -20°C .

Q. How do substituent variations on the phenylthiazole ring affect structure-activity relationships (SAR)?

- Methodological Answer : SAR studies involve synthesizing analogs with substituents (e.g., -CF₃, -OCH₃) at the phenyl ring’s para position. Key steps:

Molecular Docking : Predicts binding affinity to targets (e.g., Aurora kinase) using AutoDock Vina.

In Vitro Testing : Measures IC₅₀ values in kinase assays. For instance, a -CF₃ group increases hydrophobicity, enhancing IC₅₀ by 3-fold compared to -OCH₃.

QSAR Modeling : Uses partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with activity .

Q. What advanced analytical methods detect low-concentration degradation products in stability studies?

- Methodological Answer :

- UHPLC-QTOF-MS : Identifies degradation products at ppm levels using accurate mass (<5 ppm error).

- Forced Degradation Studies : Exposes the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways.

- NMR Spin Diffusion : Detects amorphous impurities in solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.